molecular formula C8H8O3 B1265727 Allyl 2-furoate CAS No. 4208-49-5

Allyl 2-furoate

Cat. No.: B1265727
CAS No.: 4208-49-5
M. Wt: 152.15 g/mol
InChI Key: SJRQTHAMRUOPBJ-UHFFFAOYSA-N
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Description

Allyl 2-furoate: is an organic compound with the molecular formula C8H8O3 . It is an ester derived from 2-furoic acid and allyl alcohol. This compound is known for its pleasant caramel-like odor and is often used in the flavor and fragrance industry .

Mechanism of Action

Target of Action

Allyl 2-furoate, a non-volatile compound, has been shown to have insecticidal properties against lepidoptera . The primary target of this compound is the fatty acid synthase enzyme of the target insect . This enzyme is essential for the production of fatty acids, which are crucial components of the insect’s cell membranes .

Mode of Action

This compound interacts with its target by binding to the fatty acid synthase enzyme . This binding inhibits the enzyme’s activity, disrupting the production of fatty acids . The disruption in fatty acid synthesis leads to a deficiency in the components necessary for the formation and maintenance of cell membranes in the insect .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting the fatty acid synthase enzyme, this compound disrupts this pathway, leading to a decrease in the production of fatty acids . The downstream effects of this disruption include impaired cell membrane formation and function, which can lead to the death of the insect .

Pharmacokinetics

Its physical properties such as its boiling point (206-209 °c) and density (1.181 g/mL at 25 °C) suggest that it may be relatively stable and could potentially be absorbed and distributed in an organism’s body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of fatty acid synthesis . This disruption leads to a deficiency in the components necessary for cell membrane formation, impairing the integrity and function of the insect’s cells . Ultimately, this can lead to the death of the insect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature could potentially affect the compound’s stability and efficacy, given its specific boiling point and density . Additionally, the presence of other substances or compounds in the environment could potentially interact with this compound, affecting its action.

Biochemical Analysis

Biochemical Properties

Allyl 2-furoate plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. It has been shown to inhibit acetylcholinesterase and phosphodiesterase, enzymes crucial for neurotransmitter release and muscle contraction . Additionally, this compound binds to the fatty acid synthase enzyme, disrupting the synthesis of fats and proteins . These interactions highlight its potential as an insecticidal agent and its broader biochemical relevance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by inhibiting key enzymes, leading to disruptions in neurotransmitter release and muscle contraction . This compound also affects cell signaling pathways and gene expression, particularly those involved in oxidative stress and inflammation . The impact on cellular metabolism includes alterations in the synthesis of fats and proteins, which can lead to significant changes in cell function and viability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. By inhibiting acetylcholinesterase and phosphodiesterase, it disrupts neurotransmitter release and muscle contraction . Additionally, its binding to fatty acid synthase leads to a disruption in the synthesis of essential biomolecules . These molecular interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have significant biochemical effects . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of key enzymes and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including disruptions in cellular metabolism and potential toxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid synthesis. It interacts with enzymes such as fatty acid synthase, leading to disruptions in the production of fats and proteins . These interactions can affect metabolic flux and metabolite levels, resulting in significant changes in cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its solubility in solvents such as ether, chloroform, benzene, and ethyl acetate facilitates its distribution within biological systems . The compound’s localization and accumulation in target tissues, such as those containing alkene groups, further influence its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, contributing to its overall biochemical impact.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Allyl 2-furoate can be synthesized through the esterification of 2-furoic acid with allyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction with 2-Furoyl Chloride: Another method involves the reaction of 2-furoyl chloride with allyl alcohol in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound generally follows the esterification route due to its simplicity and cost-effectiveness. The process involves continuous removal of water to shift the equilibrium towards the formation of the ester. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl 2-furoate can undergo oxidation reactions, particularly at the allyl group.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: this compound can participate in nucleophilic substitution reactions, especially at the allyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

prop-2-enyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-2-5-11-8(9)7-4-3-6-10-7/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRQTHAMRUOPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063353
Record name Allyl 2-furoate
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or pale straw liquid which darkens when exposed to air and daylight: has a caramelic, fruity odour
Record name Allyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/542/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

206.00 to 209.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl 2-furancarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036907
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.181 (23°)
Record name Allyl 2-furoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/542/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4208-49-5
Record name 2-Propen-1-yl 2-furancarboxylate
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Record name Allyl furoate
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Record name Allyl 2-furoate
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Record name 2-Furancarboxylic acid, 2-propen-1-yl ester
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Record name Allyl 2-furoate
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Record name Allyl 2-furoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.936
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Record name ALLYL FUROATE
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Record name 2-Propenyl 2-furancarboxylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036907
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Allyl 2-furoate compare to other allyl esters in terms of insecticidal activity against lepidopteran pests?

A: Research suggests that this compound exhibits insecticidal activity against lepidopteran pests, but it might not be the most potent compound within its class. While this compound demonstrated some toxicity in insect cell lines and against Spodoptera littoralis larvae [], other allyl esters like Allyl cinnamate consistently showed higher efficacy across various assays [, ]. For instance, in tests against Cydia pomonella, Grapholita molesta, and Lobesia botrana eggs, Allyl cinnamate consistently achieved lower LC50 values (indicating higher toxicity) compared to this compound []. Similarly, Allyl cinnamate was more toxic to S. littoralis larvae, with a lower LC50 and significant effects on larval weight gain [].

Q2: What insect cell lines were used to study the cytotoxicity of this compound, and what were the findings?

A: A study investigating the cytotoxicity of various allyl esters, including this compound, employed a diverse range of insect cell lines representing different species and tissues []. These included embryonic cells from Drosophila melanogaster (S2) and Spodoptera exigua (Se4), fat body cells from Leptinotarsa decemlineata (CPB), ovarian cells from Bombyx mori (Bm5), and midgut cells from Choristoneura fumiferana (CF203). The research revealed significant variations in this compound's cytotoxicity depending on the cell line, with CF203 cells (midgut) displaying the highest sensitivity.

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